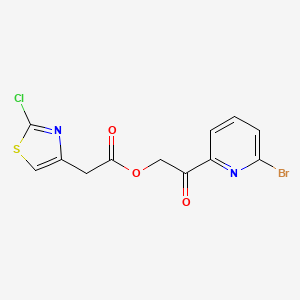
2-(6-Bromopyridin-2-yl)-2-oxoethyl2-(2-chloro-1,3-thiazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-bromopyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate is a complex organic compound that features both pyridine and thiazole moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.
準備方法
The synthesis of 2-(6-bromopyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Moiety: The pyridine ring is brominated at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thiazole Synthesis: The thiazole ring is synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Coupling Reaction: The brominated pyridine and the thiazole derivative are then coupled using a suitable base and solvent to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often employing continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
2-(6-bromopyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, allowing for the introduction of various functional groups. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-(6-bromopyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
作用機序
The mechanism of action of 2-(6-bromopyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of biological pathways. These interactions can lead to the inhibition or activation of specific enzymes, affecting cellular processes and leading to therapeutic effects.
類似化合物との比較
Similar compounds include other pyridine-thiazole derivatives, such as:
- 2-(6-chloropyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate
- 2-(6-fluoropyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate
Compared to these compounds, 2-(6-bromopyridin-2-yl)-2-oxoethyl 2-(2-chloro-1,3-thiazol-4-yl)acetate may exhibit different reactivity and biological activity due to the presence of the bromine atom, which can influence its electronic properties and steric interactions.
特性
分子式 |
C12H8BrClN2O3S |
|---|---|
分子量 |
375.63 g/mol |
IUPAC名 |
[2-(6-bromopyridin-2-yl)-2-oxoethyl] 2-(2-chloro-1,3-thiazol-4-yl)acetate |
InChI |
InChI=1S/C12H8BrClN2O3S/c13-10-3-1-2-8(16-10)9(17)5-19-11(18)4-7-6-20-12(14)15-7/h1-3,6H,4-5H2 |
InChIキー |
GFXSWZUKYUALKN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)Br)C(=O)COC(=O)CC2=CSC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


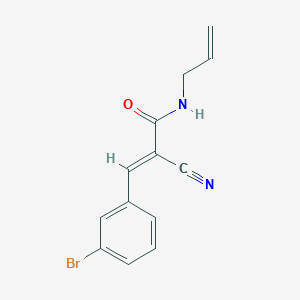
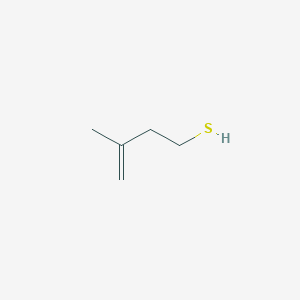
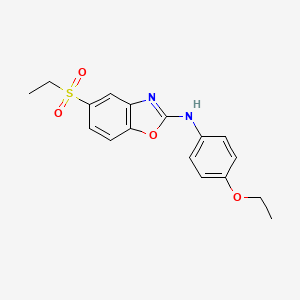
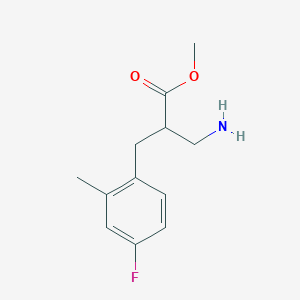
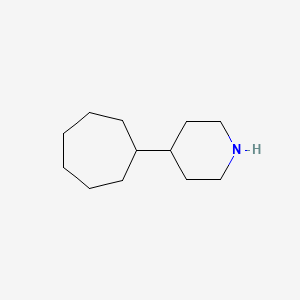
![2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol](/img/structure/B13581739.png)
![Methyl[(1-methylcyclopentyl)methyl]aminehydrochloride](/img/structure/B13581744.png)
![tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13581745.png)

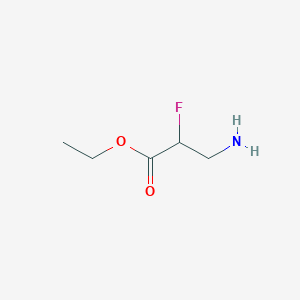
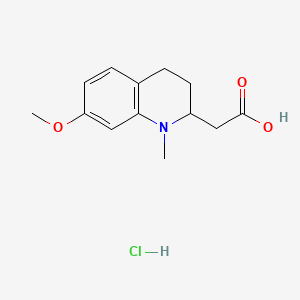
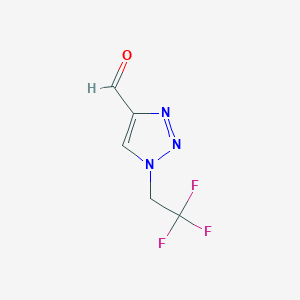
![2-Amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13581776.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13581789.png)
